Ethyl 2-({2-(4-chlorophenyl)-1-[(furan-2-ylcarbonyl)amino]-2-oxoethyl}amino)-4-phenylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Thiophene Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring is typically introduced through a formylation reaction, followed by cyclization.
Attachment of the Chlorophenyl Group: This step involves the use of chlorophenyl derivatives and coupling reactions to attach the chlorophenyl group to the thiophene ring.
Formation of the Final Compound: The final step involves the esterification of the carboxylate group with ethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 2-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 2-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds containing the thiophene ring, which may have similar chemical properties and reactivity.
Furan Derivatives: Compounds containing the furan ring, which may exhibit similar biological activities.
Chlorophenyl Derivatives: Compounds containing the chlorophenyl group, which may have similar pharmacological properties.
The uniqueness of ETHYL 2-{[2-(4-CHLOROPHENYL)-1-[(FURAN-2-YL)FORMAMIDO]-2-OXOETHYL]AMINO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE lies in its combination of these functional groups, leading to a compound with distinct chemical and biological properties.
Properties
Molecular Formula |
C26H21ClN2O5S |
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Molecular Weight |
509.0 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-chlorophenyl)-1-(furan-2-carbonylamino)-2-oxoethyl]amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C26H21ClN2O5S/c1-2-33-26(32)21-19(16-7-4-3-5-8-16)15-35-25(21)29-23(28-24(31)20-9-6-14-34-20)22(30)17-10-12-18(27)13-11-17/h3-15,23,29H,2H2,1H3,(H,28,31) |
InChI Key |
IGURUYKUKVOHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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